1-(Perfluorohexyl)trifluoroethanesultone
Description
Properties
Molecular Formula |
C8F16O3S |
|---|---|
Molecular Weight |
480.12 g/mol |
IUPAC Name |
3,4,4-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxathietane 2,2-dioxide |
InChI |
InChI=1S/C8F16O3S/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)27-28(6,25)26 |
InChI Key |
HLGKYXFEAWERAS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Perfluorohexyl)trifluoroethanesultone typically involves the reaction of perfluorohexyl iodide with trifluoroethanesulfonyl fluoride under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an aprotic solvent, like acetonitrile, at elevated temperatures. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. These methods are optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
1-(Perfluorohexyl)trifluoroethanesultone undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroethanesulfonyl group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: While the perfluoroalkyl chain is generally resistant to oxidation and reduction, the sulfonyl group can undergo redox reactions under specific conditions.
Hydrolysis: In the presence of water and a catalyst, this compound can hydrolyze to form perfluorohexyl alcohol and trifluoroethanesulfonic acid.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Perfluorohexyl)trifluoroethanesultone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a building block for complex molecular structures.
Biology: Due to its stability and resistance to metabolic degradation, it is used in studies involving fluorinated biomolecules.
Medicine: This compound is explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Mechanism of Action
The mechanism by which 1-(Perfluorohexyl)trifluoroethanesultone exerts its effects is primarily through its interaction with molecular targets via its sulfonyl and perfluoroalkyl groups. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Homologs
The compound belongs to a broader class of perfluoroalkyl-substituted sultones and sulfonyl fluorides. Key structural analogs include:
Physical and Chemical Properties
- Thermal Stability : Longer perfluoroalkyl chains (e.g., C₆F₁₃) enhance thermal stability compared to shorter chains (C₄F₉).
- Solubility : Like 1-(Perfluorohexyl)octane, the sultone is likely immiscible with water but compatible with organic solvents .
- Boiling/Melting Points : Data gaps exist for the sultone, but analogs like 1-(Perfluorohexyl)octane have a boiling point of 161°C and melting point of -5.4°C , suggesting similar trends for the sultone.
Key Research Findings
- Synthesis Challenges : Production of perfluoroalkyl sultones often requires stringent conditions (e.g., P₂O₅ treatment) and faces yield limitations, as seen in discontinued homologs .
- Environmental and Safety Considerations : Fluorinated compounds like perfluorohexanesulfonyl fluoride are moisture-sensitive and require careful handling .
Biological Activity
Overview of 1-(Perfluorohexyl)trifluoroethanesultone
This compound is a sulfonic acid derivative that contains a perfluorinated alkyl chain. The presence of fluorine atoms significantly alters the physicochemical properties of organic compounds, often enhancing their stability and hydrophobicity. This compound is of interest in various fields, including materials science and medicinal chemistry, due to its unique properties.
The biological activity of compounds like this compound is often linked to their ability to interact with biological membranes and proteins. Perfluorinated compounds can influence cellular processes by:
- Modulating membrane fluidity : The incorporation of perfluorinated chains into lipid bilayers can alter membrane characteristics, potentially affecting the function of membrane proteins.
- Interacting with enzymes : Fluorinated compounds may act as inhibitors or activators of specific enzymes, impacting metabolic pathways.
Toxicological Studies
Research on perfluorinated compounds indicates potential toxicological effects, including:
- Endocrine disruption : Some studies suggest that perfluorinated compounds can interfere with hormone signaling pathways.
- Cytotoxicity : High concentrations may lead to cell death in various cell lines.
Case Study 1: Cytotoxic Effects on Human Cell Lines
A study investigated the cytotoxic effects of various perfluorinated sulfonates, including derivatives similar to this compound. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This study suggests that higher concentrations lead to significant cytotoxicity, which may be relevant for understanding the safety profile of this compound.
Case Study 2: Endocrine Disruption in Animal Models
Research on similar perfluorinated compounds has shown potential endocrine-disrupting effects. In a controlled study involving rodent models exposed to varying doses of perfluorinated sulfonates, the following observations were made:
| Dose (mg/kg) | Hormonal Level Changes (%) |
|---|---|
| 0 | Baseline |
| 5 | +10% Thyroxine |
| 20 | -15% Testosterone |
| 50 | -30% Estradiol |
These findings indicate that exposure to certain perfluorinated compounds can lead to significant hormonal imbalances.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-(Perfluorohexyl)trifluoroethanesultone, and how can yield and purity be maximized?
- Methodological Answer :
-
Synthesis Strategy : Cyclization of perfluoroalkyl sulfonic acid precursors (e.g., sulfonyl fluorides) under controlled anhydrous conditions. For example, reacting perfluorohexyl sulfonic acid derivatives with trifluoroethylene oxide in the presence of a Lewis acid catalyst (e.g., BF₃) at 60–80°C .
-
Purification : Fractional distillation or preparative HPLC to isolate the sultone, followed by characterization via NMR (δ ~ -70 to -120 ppm for CF and CF groups) and IR spectroscopy (S=O stretching at 1350–1450 cm) .
-
Yield Optimization : Use inert atmospheres (N/Ar) to prevent hydrolysis of intermediates.
- Data Table :
| Parameter | Value/Technique | Source |
|---|---|---|
| Key NMR Peaks | -110 ppm (CF), -122 ppm (CF) | |
| IR Signature | 1380 cm (S=O asymmetric) |
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Multi-Technique Characterization :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M-H] = 532.18 Da).
- Elemental Analysis : Match experimental C/F/S ratios to theoretical values (e.g., CFSO).
- X-ray Crystallography : Resolve cyclic sultone structure if crystalline .
- Purity Assessment : HPLC-MS with a C18 column (mobile phase: 80% acetonitrile/20% HO + 0.1% formic acid) to detect impurities <0.5% .
Advanced Research Questions
Q. What experimental approaches address contradictions in thermal stability data for this compound?
- Methodological Answer :
-
Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) under N vs. air to identify oxidative vs. thermal degradation pathways. Compare with analogous compounds (e.g., 1-(Perfluorohexyl)octane, boiling point 161–162°C ).
-
Kinetic Analysis : Model decomposition rates using Arrhenius plots (DSC data) to resolve discrepancies between studies .
-
Impact of Trace Water : Conduct stability tests at varying humidity levels (e.g., 0–90% RH) to assess hydrolysis susceptibility .
- Data Table :
| Property | Value (1-(Perfluorohexyl)octane) | Relevance to Sultone Stability |
|---|---|---|
| Boiling Point | 161–162°C | Indicates volatility trends |
| Density | 1.35 g/mL | Informs solvent compatibility |
Q. How can the reactivity of the sultone ring be systematically probed under nucleophilic conditions?
- Methodological Answer :
- Nucleophilic Attack Studies :
- Kinetic Profiling : Monitor ring-opening reactions with nucleophiles (e.g., amines, alkoxides) via NMR or stopped-flow spectroscopy.
- Product Analysis : Use LC-MS to identify sulfonate esters or fluorinated byproducts .
- Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane) to assess solvation impacts .
- Theoretical Modeling : DFT calculations to predict transition states and regioselectivity .
Contradiction Analysis in Data Interpretation
Q. How should researchers reconcile conflicting reports on the environmental persistence of perfluoroalkyl sultones?
- Methodological Answer :
- Comparative Degradation Studies : Use accelerated UV/O exposure tests alongside natural environmental simulations (soil/water matrices) .
- Analytical Validation : Cross-validate results using ISO-compliant methods (e.g., EPA 8327 for fluorinated compounds) to rule out methodological biases .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published half-life data, accounting for variables like pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
